molecular formula C9H20ClO3P B3246286 Di-tert-butyl (chloromethyl)phosphonate CAS No. 177348-28-6

Di-tert-butyl (chloromethyl)phosphonate

Cat. No.: B3246286
CAS No.: 177348-28-6
M. Wt: 242.68 g/mol
InChI Key: NPJMUNQBBLIMEM-UHFFFAOYSA-N
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Description

Di-tert-butyl (chloromethyl)phosphonate is a chemical compound widely used in organic synthesis and as an intermediate in the preparation of various phosphon-oxymethyl pro-drugs. It is known for its role in direct alkylation of hydroxyl or amino groups, making it a valuable reagent in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl (chloromethyl)phosphonate typically involves the reaction of chloromethyl chlorosulfate with di-tert-butyl potassium phosphate. This reaction is carried out under controlled conditions to ensure high yield and purity of the product . Another method involves the reaction of di-tert-butyl tetramethylammonium phosphate with chloroiodomethane .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (chloromethyl)phosphonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a phosphonamidate, while oxidation might produce a phosphonate ester .

Scientific Research Applications

Mechanism of Action

The mechanism of action of di-tert-butyl (chloromethyl)phosphonate involves its ability to act as an alkylating agent. It can transfer its chloromethyl group to nucleophilic sites on other molecules, thereby modifying their chemical structure and activity. This property is particularly useful in the synthesis of pro-drugs, where it helps in the formation of more stable and bioavailable drug molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl (chloromethyl)phosphonate is unique due to its chloromethyl group, which enhances its reactivity and versatility in chemical synthesis. This makes it particularly valuable in the preparation of phosphon-oxymethyl pro-drugs and other complex organic molecules .

Properties

IUPAC Name

2-[chloromethyl-[(2-methylpropan-2-yl)oxy]phosphoryl]oxy-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20ClO3P/c1-8(2,3)12-14(11,7-10)13-9(4,5)6/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJMUNQBBLIMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)(CCl)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10775732
Record name Di-tert-butyl (chloromethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10775732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177348-28-6
Record name Di-tert-butyl (chloromethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10775732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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